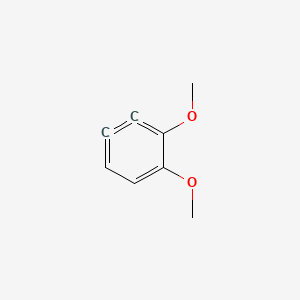![molecular formula C21H20 B14406010 1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene CAS No. 88382-62-1](/img/structure/B14406010.png)
1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene is an organic compound with the molecular formula C22H22 It is a derivative of benzene, featuring a central ethane-1,1-diyl group substituted with two benzene rings and a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-methylphenylethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of zeolite catalysts can enhance selectivity and reduce by-products. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the benzene rings using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, room temperature or elevated temperatures.
Substitution: Halogens, nitrating agents, Lewis acids, controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with hydrogenated benzene rings.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism.
類似化合物との比較
Similar Compounds
1,1’-[1,2-Ethanediyl]bis[4-methylbenzene]: Similar structure with ethane-1,2-diyl linkage.
1,1’-[1,3,3-Trimethylprop-1-ene-1,3-diyl]dibenzene: Contains a propene-1,3-diyl group with additional methyl substitutions.
1,1’-[Ethane-1,1-diyl]-4,4’-(2-methylpropyl)dibenzene: Features a 2-methylpropyl group instead of a 3-methylphenyl group.
Uniqueness
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylphenyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
特性
CAS番号 |
88382-62-1 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC名 |
1-(2,2-diphenylethyl)-3-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-9-8-10-18(15-17)16-21(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,21H,16H2,1H3 |
InChIキー |
YJIBUVXRKAPDOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


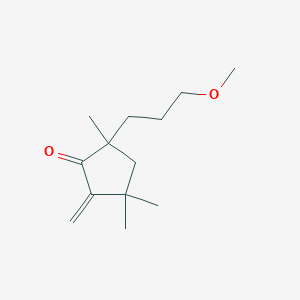
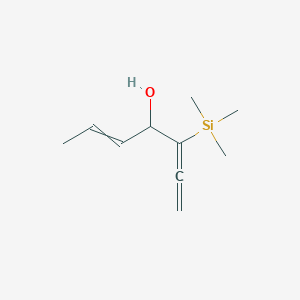
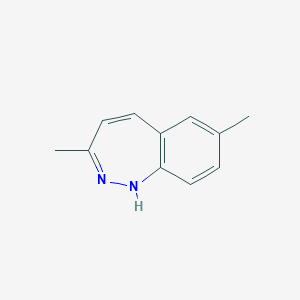
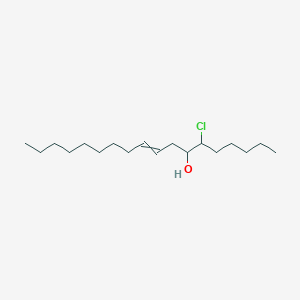
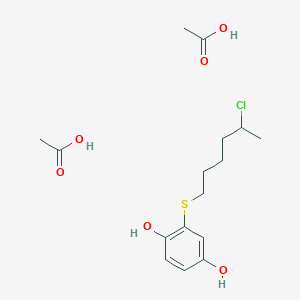
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)

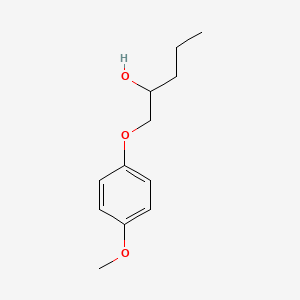
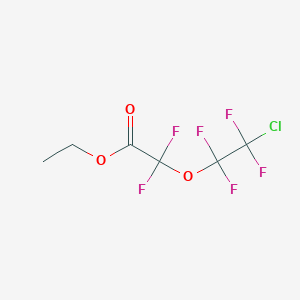
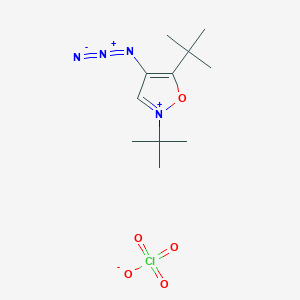
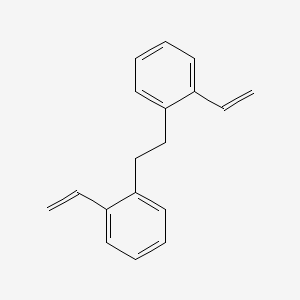
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)

